molecular formula C17H13FN2O3 B4828435 3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one

3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one

Cat. No.: B4828435
M. Wt: 312.29 g/mol
InChI Key: KHNCZWWAGAAQGY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a fluorophenyl group, an oxido group, and a prop-2-enoxy group attached to a quinoxalin-4-ium-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the fluorophenyl group, the oxido group, and the prop-2-enoxy group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

For example, the synthesis may begin with the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core. This intermediate can then be subjected to electrophilic substitution reactions to introduce the fluorophenyl group. The oxido group can be introduced through oxidation reactions, and the prop-2-enoxy group can be added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the quinoxaline core.

Scientific Research Applications

    Biology: Quinoxaline derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one can be compared with other quinoxaline derivatives to highlight its uniqueness. Similar compounds include:

Properties

IUPAC Name

3-(4-fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-2-11-23-20-15-6-4-3-5-14(15)19(22)16(17(20)21)12-7-9-13(18)10-8-12/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNCZWWAGAAQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326896
Record name 3-(4-fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

369402-60-8
Record name 3-(4-fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
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